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Compound of Interest

Compound Name: 6,7-Dichloro-1H-indazole

Cat. No.: B1430956 Get Quote

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a

pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives

are foundational to a multitude of therapeutic agents, demonstrating a wide spectrum of

pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.

[1][2] The 1H-indazole tautomer is generally the more thermodynamically stable and

predominant form compared to the 2H-indazole isomer.[3][4]

Within this important class of molecules, 6,7-Dichloro-1H-indazole (CAS No: 72521-01-8)

emerges as a particularly valuable synthetic intermediate. The presence of two chlorine atoms

on the benzene ring significantly modulates the electronic properties of the scaffold and

provides specific steric constraints. These halogen atoms can serve as synthetic handles for

further functionalization via cross-coupling reactions or influence intermolecular interactions,

such as halogen bonding, within a biological target's active site.[5] This guide offers a senior

application scientist's perspective on the core chemical properties, synthesis, and key reactivity

patterns of 6,7-Dichloro-1H-indazole, providing a technical foundation for its effective use in

drug discovery and materials science.

Part 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental physical and spectroscopic properties of a building block is

critical for experimental design, from reaction setup to purification and characterization.
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Physicochemical Data
The properties of 6,7-Dichloro-1H-indazole are summarized in the table below. Its low

aqueous solubility is a key consideration for biological assays and formulation studies.[1]

Property Value Source

Molecular Formula C₇H₄Cl₂N₂ [1]

Molecular Weight 187.03 g/mol [6]

CAS Number 72521-01-8 [7]

Appearance Tan Solid

Melting Point 180.9 - 182.5 °C

Aqueous Solubility 0.077 g/L (calculated at 25°C) [1]

XlogP (predicted) 2.8 [6]

Spectroscopic Characterization
While a dedicated, published high-resolution spectrum for this specific molecule is not readily

available in the initial search, typical spectroscopic features for substituted indazoles can be

inferred.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons (on C3, C4, and C5) and the N-H proton. The N-H proton signal is typically

broad and can be found far downfield (>10 ppm), with its chemical shift being highly

dependent on the solvent and concentration.[8]

¹³C NMR: The spectrum will display seven distinct carbon signals corresponding to the

molecular formula.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming

the elemental composition. Predicted values for common adducts are available.[6]
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Part 2: Synthesis of the 6,7-Dichloro-1H-indazole
Core
The construction of the indazole ring system can be achieved through various methods, often

involving the cyclization of a suitably substituted aniline or phenylhydrazine derivative.[9] A

common and effective strategy for preparing substituted indazoles is the reaction of a

hydrazine with an ortho-fluoro carbonyl compound.[10]

Conceptual Synthesis Workflow
The logical pathway to 6,7-Dichloro-1H-indazole involves the cyclization of a precursor

derived from a dichlorinated acetophenone. This approach leverages commercially available

starting materials and a reliable ring-forming reaction.

Synthesis Pathway

2',3'-Dichloroacetophenone

6,7-Dichloro-1H-indazole

  Cyclization/
Condensation

Hydrazine (N₂H₄)

Click to download full resolution via product page

Caption: Conceptual synthesis of 6,7-Dichloro-1H-indazole.

Experimental Protocol: Synthesis via
Dichloroacetophenone
This protocol is adapted from established methods for synthesizing fluorinated indazoles and

represents a robust approach.[10]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2',3'-dichloroacetophenone (1.0 equiv) in ethanol.

Reagent Addition: Add hydrazine hydrate (3.0-5.0 equiv) to the solution.

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction mixture to room temperature. Reduce the

solvent volume under reduced pressure.

Isolation: Add water to the residue to precipitate the crude product. Collect the solid by

vacuum filtration and wash with cold water.

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water

or toluene) to yield pure 6,7-Dichloro-1H-indazole.

Part 3: Chemical Reactivity and Derivatization
The synthetic utility of 6,7-Dichloro-1H-indazole lies in its reactivity, which allows for the

introduction of diverse functional groups. The most critical reaction for derivatization is the

alkylation of the pyrazole nitrogen.

The Challenge of N-Alkylation Regioselectivity
Direct alkylation of 1H-indazoles typically yields a mixture of N1 and N2 substituted products,

which can be challenging to separate and reduces the overall yield of the desired isomer.[11]

[12] The regiochemical outcome is a delicate balance of steric effects, electronic properties,

and reaction conditions (base, solvent, counter-ion).[13][14]

Thermodynamic vs. Kinetic Control: The 1H-tautomer is thermodynamically more stable.[3]

Reactions that allow for equilibration can favor the N1 product.[15]

Steric Hindrance: The chlorine atom at the C7 position provides significant steric bulk around

the N1 position. This can, under certain conditions, favor alkylation at the more accessible

N2 position.
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Base and Solvent Effects: The choice of base and solvent is paramount. Strong, non-

coordinating bases like sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran

(THF) are known to strongly favor N1-alkylation for many indazole systems.[12][14] This is

often attributed to the formation of a sodium-chelated intermediate that blocks the N2

position.[14] In contrast, bases like potassium carbonate in polar aprotic solvents like DMF

can lead to mixtures.[14]
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Caption: Competing pathways in the N-alkylation of indazoles.

Protocol for Regioselective N1-Alkylation
This protocol is designed to favor the formation of the N1-alkylated product, a common goal in

medicinal chemistry.[12][14]

Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add

a solution of 6,7-Dichloro-1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60%

dispersion in mineral oil, 1.2 equiv) portion-wise.

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room

temperature and stir for an additional 30 minutes to ensure complete formation of the

indazolide anion.

Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., an alkyl bromide or

tosylate, 1.1 equiv) dropwise via syringe.

Reaction: Allow the reaction to warm slowly to room temperature and stir for 16-24 hours.

Monitor for completion by TLC or LC-MS.

Quenching and Workup: Carefully quench the reaction by the slow, dropwise addition of a

saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a

separatory funnel and extract with ethyl acetate (3 x volumes).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash

column chromatography on silica gel to isolate the pure N1-alkylated product.

C3-Position Functionalization
The C3 position of the indazole ring is also a key site for derivatization. Halogenation (e.g.,

iodination or bromination) at this position introduces a versatile handle for subsequent metal-

catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, allowing

for the introduction of aryl, heteroaryl, or alkynyl groups.[16]

Part 4: Applications and Significance in Drug
Discovery
6,7-Dichloro-1H-indazole is primarily valued as a building block for more complex, biologically

active molecules.[1] The dichloro-substitution pattern is crucial in several classes of inhibitors.

Kinase Inhibitors: Dichlorinated aromatic scaffolds are frequently found in kinase inhibitors,

where the chlorine atoms can form specific halogen bonds within the ATP-binding site,
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enhancing potency and selectivity.[5] The indazole core serves as a rigid scaffold to correctly

orient pharmacophoric features.

Anticancer Agents: In one documented application, ligands derived from 6,7-Dichloro-1H-
indazole have been used to create novel ruthenium(II/III) complexes. These complexes

demonstrated significant in vitro anticancer activity against resistant lung cancer cell lines,

highlighting the potential of this scaffold in overcoming drug resistance.[1]

Potassium Channel Modulators: The closely related oxidized analog, 6,7-dichloro-1H-indole-

2,3-dione, is a precursor to a potent activator of KCa potassium channels.[5] This suggests

that the 6,7-dichloro-indazole scaffold could be explored for developing novel modulators of

these channels, which are therapeutic targets for conditions like hypertension and

autoimmune diseases.[5]

Part 5: Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling

6,7-Dichloro-1H-indazole.

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical

safety goggles, gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably a chemical fume hood, to avoid

inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

[17]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Incompatibilities: Avoid strong oxidizing agents.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1430956?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1430956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

